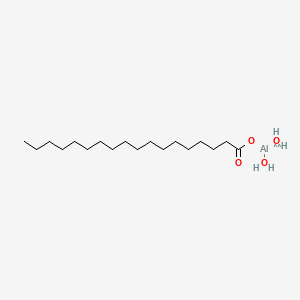
Aluminum monostearate
Übersicht
Beschreibung
Aluminium monostearate is an organic compound that is a salt of stearic acid and aluminium. This compound is commonly used in the pharmaceutical and cosmetic industries due to its ability to form gels and stabilize emulsions .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Aluminiummonostearat wird typischerweise durch Reaktion von Aluminium mit Stearinsäure hergestellt. Ein gängiges Verfahren umfasst die Verseifung von Stearinsäure mit Natriumhydroxid, gefolgt von der Fällung von Aluminiummonostearat . Die Reaktionsbedingungen, wie z. B. das Molverhältnis der Reaktanten, die Temperatur und die Mischgeschwindigkeit, sind entscheidend für die Gewinnung des gewünschten Produkts .
Industrielle Produktionsverfahren: In industriellen Umgebungen wird Aluminiummonostearat durch Reaktion von Aluminiumisopropoxid mit Stearinsäure in wasserfreiem Pyridin hergestellt, was die Fällung des Pyridinkomplexes induziert. Das Pyridin wird dann unter Vakuum entfernt, um Aluminiummonostearat zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen: Aluminiummonostearat unterliegt hauptsächlich Substitutionsreaktionen. Es kann mit Salzsäure reagieren, um Fettsäuren freizusetzen, die als ölige Schicht auf der Oberfläche der Flüssigkeit schwimmen .
Häufige Reagenzien und Bedingungen:
Salzsäure: Wird verwendet, um Fettsäuren aus Aluminiummonostearat freizusetzen.
Natriumhydroxid: Wird im Verseifungsprozess zur Herstellung von Aluminiummonostearat verwendet.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von Aluminiummonostearat entstehen, sind Fettsäuren und Aluminiumsalze .
Wissenschaftliche Forschungsanwendungen
Aluminiummonostearat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Verdicker in Farben, Tinten und Fetten verwendet.
Biologie: Wurde als schwerlösliches Denitrifikations-Substrat für anaerobe Bakterien getestet.
5. Wirkmechanismus
Der Wirkmechanismus von Aluminiummonostearat beinhaltet seine Fähigkeit, an bestimmte molekulare Zielstrukturen zu binden:
Troponin C: Aluminium bindet an dieses Muskelprotein und stört den spannungsabhängigen Kalziumtransport.
Spannungsabhängige Anionenkanäle (VDAC): Aluminium hemmt die Aktivität dieser mitochondrialen Kanäle und beeinflusst so zelluläre Prozesse.
Ähnliche Verbindungen:
Aluminiumdistearat: Wird als Verdicker in Farben und Fetten verwendet.
Aluminiumtristearat: Nützlich in Farben und Emaille.
Einzigartigkeit: Aluminiummonostearat ist einzigartig aufgrund seiner Fähigkeit, Gele zu bilden und Emulsionen zu stabilisieren, was es besonders wertvoll in der pharmazeutischen und kosmetischen Industrie macht .
Durch das Verständnis der Eigenschaften, Herstellungsverfahren, chemischen Reaktionen, Anwendungen und Wirkmechanismen von Aluminiummonostearat können Forscher und Industrieexperten diese Verbindung in verschiedenen Bereichen besser nutzen.
Wirkmechanismus
The mechanism of action of aluminium monostearate involves its ability to bind to specific molecular targets:
Troponin C: Aluminium binds to this muscle protein, interfering with voltage-dependent calcium transport.
Voltage-Dependent Anion Channels (VDAC): Aluminium inhibits the activity of these mitochondrial channels, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Aluminium Distearate: Used as a thickener in paints and greases.
Aluminium Tristearate: Useful in paints and enamels.
Uniqueness: Aluminium monostearate is unique due to its ability to form gels and stabilize emulsions, making it particularly valuable in the pharmaceutical and cosmetic industries .
By understanding the properties, preparation methods, chemical reactions, applications, and mechanisms of action of aluminium monostearate, researchers and industry professionals can better utilize this compound in various fields.
Eigenschaften
InChI |
InChI=1S/C18H36O2.Al.2H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;;/h2-17H2,1H3,(H,19,20);;2*1H2/q;+1;;/p-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPZNTLJVJGRCI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[Al].O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39AlO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048697 | |
| Record name | Aluminum monostearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Aluminum, dihydroxy(octadecanoato-.kappa.O)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Mechanism of Action |
Antacids perform a neutralization reaction, ie. they buffer gastric acid, raising the pH to reduce acidity in the stomach. When gastric hydrochloric acid reaches the nerves in the gasitrointestinal mucosa, they signal pain to the central nervous system. This happens when these nerves are exposed, as in peptic ulcers. The gastric acid may also reach ulcers in the esophagus or the duodenum. Other mechanisms may contribute, such as the effect of aluminum ions inhibiting smooth muscle cell contraction and delaying gastric emptying. Aluminum is known to bind troponin C (a muscle protein) and to interfere with voltage-dependent calcium transport. Aluminum also binds to and inhibits the activity of mitochondrial voltage gated channels (VDAC). | |
| Record name | Aluminium monostearate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01375 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
7047-84-9 | |
| Record name | Aluminum monostearate [JAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007047849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminium monostearate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01375 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aluminum, dihydroxy(octadecanoato-.kappa.O)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminum monostearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydroxyaluminium stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-5-hydroxymethyl-3-methyl-tetrahydrofuran-3,4-diol](/img/structure/B1257614.png)


![1-S-[(1Z)-3-methyl-N-(sulfooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1257619.png)

![(8R,9S,10S,13R,14S,17R)-17-[(2R)-7-hydroxy-6-(hydroxymethyl)heptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B1257622.png)



